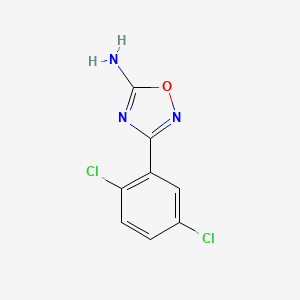![molecular formula C19H21N5O2 B2711109 ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 393845-35-7](/img/structure/B2711109.png)
ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have shown significant biological importance . These compounds have been evaluated for in vitro cytotoxic activity against various cancer cell lines, and some have shown promising results .
Molecular Structure Analysis
While the specific molecular structure analysis for this compound is not available in the retrieved papers, it is known that the structure of pyrazolo[3,4-d]pyrimidines is an isostere of purines . This structure is known to exhibit promising pharmacological properties .Physical And Chemical Properties Analysis
The boiling point of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is predicted to be 517.7±50.0 °C . Other physical and chemical properties are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
- Researchers have investigated the potential of this compound as an antitubercular agent. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, novel analogues were designed with promising activity against tuberculosis .
- The carboxamide derivatives derived from 5-aminopyrazoles have been evaluated against fungal strains. These compounds were found to inhibit succinate dehydrogenase, suggesting their potential as antifungal agents .
- Novel pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated good inhibitory effects against cancer cells. Their IC50 values compare favorably to the well-known anticancer drug sorafenib .
- Researchers have explored various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridine derivatives. These methods include assembling the pyrazolopyridine system from preformed pyrazole or pyridine precursors. Advantages and drawbacks of these approaches have been systematically considered .
- Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can exist in two tautomeric forms: 1H and 2H isomers. These isomers exhibit distinct properties and reactivity patterns .
Antitubercular Activity
Antifungal Properties
Anticancer Potential
Synthetic Strategies
Tautomeric Forms
Direcciones Futuras
Pyrazolo[3,4-d]pyrimidines, including ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, have shown promising results in in vitro cytotoxic activity studies . These compounds can be considered as new candidates for further optimization as anticancer agents . Future research may focus on improving the selectivity, pharmacokinetic profiles, and in vivo efficacy of these compounds .
Mecanismo De Acción
Target of Action
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a novel compound that has been identified as a potential inhibitor of CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can potentially disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Mode of Action
The interaction of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate with its target, CDK2, results in significant changes in the cell cycle. The compound binds to the active site of CDK2, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .
Biochemical Pathways
The primary biochemical pathway affected by ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Result of Action
The molecular and cellular effects of the action of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate are primarily related to its ability to inhibit CDK2 and disrupt the cell cycle . This can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Propiedades
IUPAC Name |
ethyl 1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-19(25)14-8-10-23(11-9-14)17-16-12-22-24(18(16)21-13-20-17)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYGZEGGLONHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)
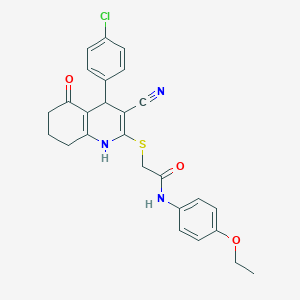
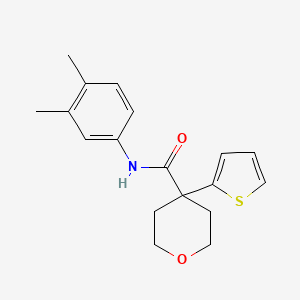

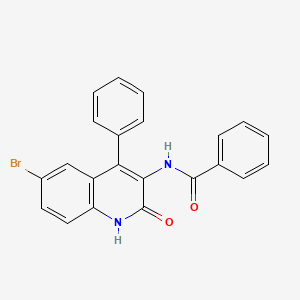
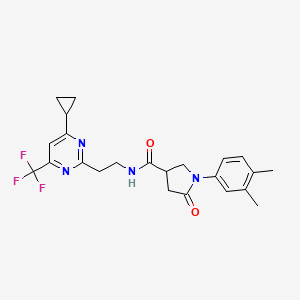
![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)
![2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711039.png)
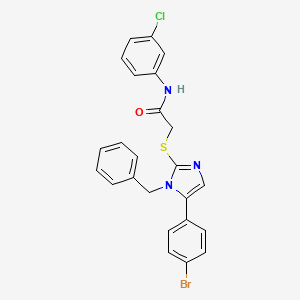
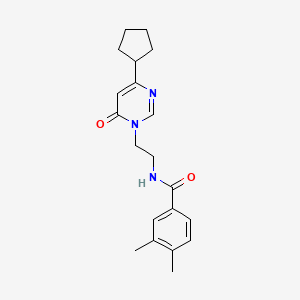
![N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2711046.png)
![ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2711047.png)
